N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide: is a synthetic organic compound that features a piperidine ring substituted with acetylphenyl and thiophenecarbonyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Acetylphenyl Group: This can be achieved via Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring.
Attachment of the Thiophenecarbonyl Group: This step might involve the use of thiophene-2-carbonyl chloride in the presence of a base to form the desired amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, it might find applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, thiophene-containing compounds, and acetylphenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various fields of science and industry
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13(22)14-4-6-16(7-5-14)20-18(23)15-8-10-21(11-9-15)19(24)17-3-2-12-25-17/h2-7,12,15H,8-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSKYQMSJWRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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